molecular formula C10H12FNO4S B2818409 N-(2-fluorophenyl)-N-(methylsulfonyl)alanine CAS No. 1049806-42-9

N-(2-fluorophenyl)-N-(methylsulfonyl)alanine

Cat. No. B2818409
CAS RN: 1049806-42-9
M. Wt: 261.27
InChI Key: MNWKPASMNZQFEM-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-N-(methylsulfonyl)alanine (FMS) is an organosulfur compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of various organic compounds, and has been used in a variety of biochemical and pharmaceutical research applications. FMS is also used as a reagent in the synthesis of biologically active compounds, such as peptides, amino acids, and nucleic acid analogs.

Scientific Research Applications

  • Inhibition of L-asparagine Synthetase :

    • N-substituted sulfonamides, similar to N-(2-fluorophenyl)-N-(methylsulfonyl)alanine, have been investigated for their potential as inhibitors of L-asparagine synthetase. This enzyme plays a critical role in amino acid metabolism, and its inhibition could have implications in cancer treatment and other metabolic disorders (Brynes, Burckart, & Mokotoff, 1978).
  • Genetic Encoding in Proteins :

    • A related compound, fluorosulfonyloxybenzoyl-l-lysine, has been genetically encoded in E. coli and mammalian cells. This demonstrates the potential of incorporating such compounds into proteins for biochemical research, protein engineering, and therapeutic applications (Liu et al., 2021).
  • Synthesis of Cyclization Products :

    • The interaction of 2-and 4-fluorophenylamines with acrylic and itaconic acids leads to the synthesis of N-substituted β-alanines, which further undergo cyclization to form various derivatives. This process illustrates the chemical versatility of compounds related to N-(2-fluorophenyl)-N-(methylsulfonyl)alanine (Vaickelionienė & Mickevičius, 2006).
  • Formation of Metal Complexes :

    • The compound forms chiral N, O-chelates with dinuclear, chloro bridged metal complexes, indicating its potential in the formation of metal complexes which could have applications in catalysis and material science (Koch & Beck, 2001).
  • Incorporation into Proteins :

    • Research has shown that similar non-protein amino acids can incorporate into proteins during synthesis, which suggests that compounds like N-(2-fluorophenyl)-N-(methylsulfonyl)alanine could potentially be used to study protein structure and function (Glover, Mash, & Murch, 2014).

properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWKPASMNZQFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC=C1F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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